molecular formula C17H15BrO5 B12605788 [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid CAS No. 917904-29-1

[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid

Katalognummer: B12605788
CAS-Nummer: 917904-29-1
Molekulargewicht: 379.2 g/mol
InChI-Schlüssel: QLGKDZGCTVPCIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid is an organic compound with a complex structure that includes both bromophenyl and methoxyphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action for [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(4-Bromophenyl)(3-methoxyphenyl)methyl]acetic acid
  • [(4-Bromophenyl)(3-methoxyphenyl)methyl]butanedioic acid
  • [(4-Bromophenyl)(3-methoxyphenyl)methyl]benzoic acid

Uniqueness

[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid is unique due to its specific combination of bromophenyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

917904-29-1

Molekularformel

C17H15BrO5

Molekulargewicht

379.2 g/mol

IUPAC-Name

2-[(4-bromophenyl)-(3-methoxyphenyl)methyl]propanedioic acid

InChI

InChI=1S/C17H15BrO5/c1-23-13-4-2-3-11(9-13)14(15(16(19)20)17(21)22)10-5-7-12(18)8-6-10/h2-9,14-15H,1H3,(H,19,20)(H,21,22)

InChI-Schlüssel

QLGKDZGCTVPCIS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Br)C(C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.